Molecular Weight: Tri-Methyl vs. Di-Methyl
The 2,5,7-trimethyl substitution pattern confers a molecular weight of 214.31 g/mol, representing an increase of +14.03 g/mol (one additional methyl group) over the 2,5-dimethyl analog (CAS 22106-07-6, MW 200.28 g/mol) and an identical increase over the 5,7-dimethyl analog (CAS 38349-07-4, MW 200.28 g/mol) . This additional methyl at position 7 (absent in the 2,5-dimethyl compound) or at position 2 (absent in the 5,7-dimethyl compound) introduces distinct steric and electronic perturbations on the indole ring, potentially altering π-stacking interactions and target binding conformations. The computed LogP of 2.64 for the 2,5,7-trimethyl compound is consistent with increased lipophilicity compared to the less substituted analogs (LogP values for the di-methyl compounds are not individually reported but are expected to be lower based on the Hansch π constant of ~0.5 per methyl group).
ΔLogP ≈ +0.5
| Evidence Dimension | Molecular weight and substitution count |
|---|---|
| Target Compound Data | MW = 214.31 g/mol; 3 methyl substituents (positions 2, 5, 7); LogP = 2.64 |
| Comparator Or Baseline | 2,5-Dimethyl analog: MW = 200.28 g/mol; 2 methyl substituents (positions 2, 5). 5,7-Dimethyl analog: MW = 200.28 g/mol; 2 methyl substituents (positions 5, 7). |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional CH2 group); ΔLogP ≈ +0.5 (estimated from methyl π constant) relative to di-methyl analogs. |
| Conditions | Computed molecular properties from Chemsrc and Chemindex databases. |
Why This Matters
For procurement, the additional methyl group increases lipophilicity and alters chromatographic retention behavior, which directly impacts purification strategy and analytical method development compared to di-methyl analogs.
